molecular formula C9H13N3O3 B2642684 5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione CAS No. 1025448-38-7

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione

Cat. No. B2642684
CAS RN: 1025448-38-7
M. Wt: 211.221
InChI Key: AVGSCNJHLIUVKG-UHFFFAOYSA-N
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Description

“5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H13N3O3 . It has a molecular weight of 211.22 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 211.22 and a molecular formula of C9H13N3O3 . Other specific properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Cytotoxicity and ROS Generation

A study by Novotortsev et al. (2021) developed dispiro derivatives of 2-selenoxoimidazolidin-4-ones, which exhibit cytotoxic activity similar to oxygen and sulfur-containing derivatives. Some compounds demonstrated considerable in vitro cytotoxicity against the A549 cancer cell line and increased the level of intracellular reactive oxygen species (ROS) in both A549 and PC3 cells. This suggests a potential application in cancer therapy (Novotortsev et al., 2021).

Hypoglycemic Activity

Oguchi et al. (2000) reported on imidazopyridine thiazolidine-2,4-diones, indicating their potential for treating diabetes. These compounds showed hypoglycemic activity in genetically diabetic mice and are considered for further clinical studies (Oguchi et al., 2000).

Cognition Enhancing Activity

Pinza et al. (1993) synthesized a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, showing potent antiamnestic activity. These compounds, particularly dimiracetam, retained activity when given orally and were more potent than the reference drug oxiracetam. This indicates potential applications in enhancing cognition (Pinza et al., 1993).

Fluorescence in Bioorthogonal Chemistry

Garre et al. (2019) developed a family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds are highly fluorescent and show potential utility in bioorthogonal chemistry due to their strong emissions and high quantum yields (Garre et al., 2019).

Antimicrobial Properties

Derkach et al. (2016) explored 4-thiazolidinethi ones for their antimicrobial properties. Their findings indicated that compounds with distinct antimicrobial effects were identified, suggesting potential applications in creating new antimicrobial chemotherapeutic agents (Derkach et al., 2016).

Antiulcer Activities

Katsura et al. (1991) synthesized imidazo[1,2-alpha]pyridinyl-2-oxobenzoxazolidines and related compounds, which showed potent protective activity against ethanol-induced gastric lesions. This suggests potential applications in developing antiulcer drugs (Katsura et al., 1991).

Safety and Hazards

The specific safety and hazard information for “5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione” is not provided in the available resources .

Future Directions

The future directions for “5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione” and similar compounds could involve further modifications to investigate how the chiral moiety influences kinase inhibition . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-(2-oxo-2-pyrrolidin-1-ylethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c13-7(12-3-1-2-4-12)5-6-8(14)11-9(15)10-6/h6H,1-5H2,(H2,10,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGSCNJHLIUVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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